5-(Tert-butoxycarbonylamino)-1-methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid
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Overview
Description
The compound “5-(Tert-butoxycarbonylamino)-1-methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The tert-butoxycarbonyl group (also known as t-Boc or Boc) is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the tert-butoxycarbonyl protecting group, and the addition of the methyl and trifluoromethyl groups. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the tert-butoxycarbonyl group, and the carboxylic acid group. The presence of the trifluoromethyl group would likely add to the compound’s overall polarity .Chemical Reactions Analysis
This compound, like other imidazoles, could participate in a variety of chemical reactions. The imidazole ring can act as a nucleophile in substitution reactions, and the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the trifluoromethyl group could increase its overall polarity .Scientific Research Applications
Synthesis of Complex Molecules
Research has explored the use of imidazole derivatives in the synthesis of mixed ligand tricarbonyl complexes, which have potential applications in labeling bioactive molecules. For instance, complexes can be prepared starting from precursors like [M(OH2)3(CO)3]+, showcasing the versatility of imidazole derivatives in the synthesis of compounds with potential for radiotracer applications (Mundwiler et al., 2004).
Biological Activities
Imidazole-5-carboxylic acids have been studied for their antagonistic activities to the angiotensin II receptor, highlighting the therapeutic potential of these compounds in treating conditions like hypertension. Such studies involve the synthesis and evaluation of various esters of these acids, providing insights into structure-activity relationships (Yanagisawa et al., 1996).
Development of Novel Materials
The synthesis of new materials, such as metal-organic frameworks (MOFs) that exhibit both luminescence and magnetic behaviors, has also been explored. These materials are derived from imidazole linkers and have applications in various fields, including sensing and information storage. Such research showcases the utility of imidazole derivatives in creating functional materials with dual properties (Wang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O4/c1-10(2,3)21-9(20)16-6-5(7(18)19)15-8(17(6)4)11(12,13)14/h1-4H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJHATOMRHAIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(N1C)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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